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molecular formula C10H4Cl2N2 B1330415 2,4-Dichlorobenzylidenemalononitrile CAS No. 2972-76-1

2,4-Dichlorobenzylidenemalononitrile

Cat. No. B1330415
M. Wt: 223.05 g/mol
InChI Key: RRVZSQGJZJMCAE-UHFFFAOYSA-N
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Patent
US07402691B2

Procedure details

Using 4.46 g of (2,4-dichlorobenzylidene)malononitrile, 20 ml of tetrahydrofuran, and a suspension of 0.19 g of sodium borohydride in 5 ml of ethanol, and according to the process described in Reference Production Example 8, there was obtained 3.10 g of (2,4-dichlorobenzyl)malononitrile (the intermediate (13)).
[Compound]
Name
intermediate ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7].O1CCCC1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[CH2:4][CH:5]([C:6]#[N:7])[C:8]#[N:9] |f:2.3|

Inputs

Step One
Name
intermediate ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.46 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C#N)C=CC(=C1)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CC(C#N)C#N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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